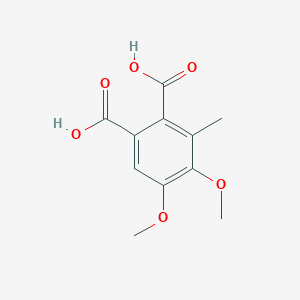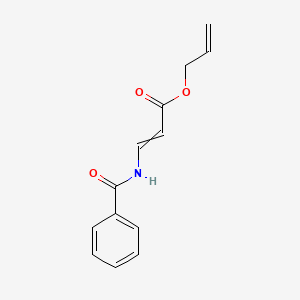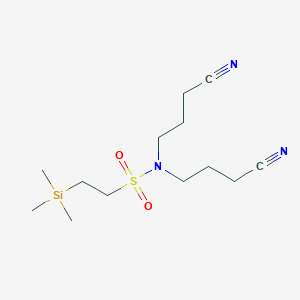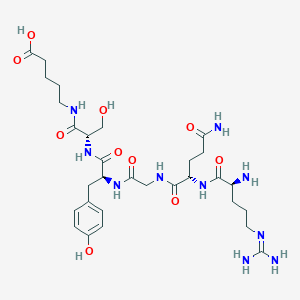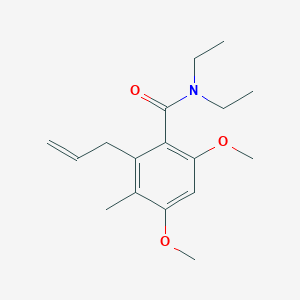![molecular formula C15H12O4 B12538230 (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid CAS No. 861820-86-2](/img/structure/B12538230.png)
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid is a compound that belongs to the class of naphthofurans, which are bicyclic heterocyclic structures. These compounds are known for their significant biological activities and are found in various natural products. The structure of this compound consists of a naphthalene ring fused to a furan ring with a methoxy group at the 8th position and an acetic acid moiety at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The process avoids the use of expensive catalysts and chromatographic separation, making it cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthofurans .
Scientific Research Applications
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: It has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Industry: The compound is used in the development of fluorescent labels for biomolecules and in peptide synthesis
Mechanism of Action
The mechanism of action of (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting DNA topoisomerases I and II, which are essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in cytotoxicity and cell death .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan: A parent compound with similar structural features but without the methoxy and acetic acid groups.
Balsaminone A: A naphthofuran derivative with significant antipruritic activity.
Furomollugin: A naphthofuran compound with strong inhibitory activity against DNA topoisomerases I and II.
Uniqueness
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its lipophilicity, while the acetic acid moiety increases its solubility in aqueous media, making it a versatile compound for various applications .
Properties
CAS No. |
861820-86-2 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(8-methoxybenzo[e][1]benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C15H12O4/c1-18-11-4-2-9-3-5-13-15(12(9)7-11)10(8-19-13)6-14(16)17/h2-5,7-8H,6H2,1H3,(H,16,17) |
InChI Key |
YRVGZJSMDISESG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC3=C2C(=CO3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)

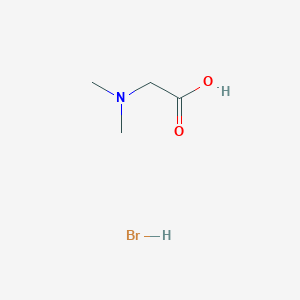
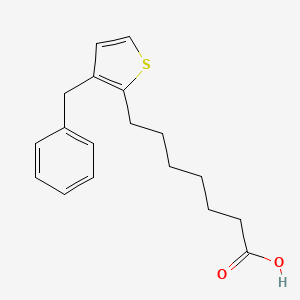
![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
